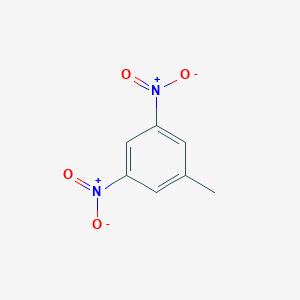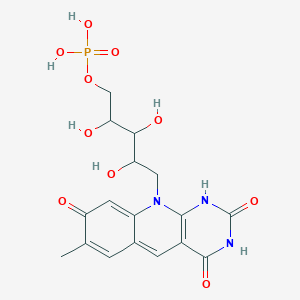
8-Dhdc-fmn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-DHDC-FMN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of riboflavin, which is a vitamin B2 essential for several metabolic processes in the body. In
Mécanisme D'action
The mechanism of action of 8-DHDC-FMN involves its ability to act as a cofactor for several enzymes. This compound is essential for the proper functioning of several metabolic processes in the body, including the metabolism of carbohydrates, fats, and proteins. Additionally, this compound is involved in the regulation of cellular energy production.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are widespread. This compound is involved in several metabolic processes, including the synthesis of DNA and RNA, the production of energy, and the metabolism of amino acids. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-DHDC-FMN in lab experiments is its ability to act as a cofactor for several enzymes. This makes it an essential component in many biochemical assays. However, there are also limitations to the use of this compound. For example, the synthesis method is complex and requires specialized equipment and expertise. Additionally, the cost of producing this compound can be high, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 8-DHDC-FMN in scientific research. One potential application is in the development of new drugs that target enzymes that require this compound as a cofactor. Additionally, this compound may have potential applications in the field of biotechnology, where it could be used to produce enzymes with specific properties. Finally, further research is needed to explore the potential health benefits of this compound and its derivatives.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of riboflavin and is involved in several metabolic processes in the body. While there are limitations to its use in lab experiments, the potential applications of this compound are widespread, and further research is needed to explore its full potential.
Méthodes De Synthèse
The synthesis of 8-DHDC-FMN involves the use of riboflavin as a starting material. Riboflavin is first converted to riboflavin-5-phosphate, which is then converted to this compound through a series of chemical reactions. The synthesis method is a multistep process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
8-DHDC-FMN has several potential applications in scientific research. One of the primary uses of this compound is in the field of biochemistry, where it is used as a cofactor for several enzymes. This compound is also used in studies that focus on the metabolism of riboflavin and its derivatives.
Propriétés
Numéro CAS |
104324-32-5 |
|---|---|
Formule moléculaire |
C17H20N3O10P |
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H20N3O10P/c1-7-2-8-3-9-15(18-17(26)19-16(9)25)20(10(8)4-11(7)21)5-12(22)14(24)13(23)6-30-31(27,28)29/h2-4,12-14,22-24H,5-6H2,1H3,(H2,27,28,29)(H2,18,19,25,26) |
Clé InChI |
OOXOPPIFEYLFPX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)O)O)O)O |
SMILES canonique |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)O)O)O)O |
Synonymes |
8-demethyl-8-hydroxy-5-deaza-5-carba-FMN 8-DHDC-FMN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



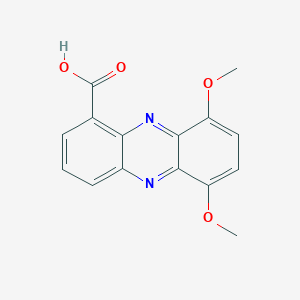
![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)
![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
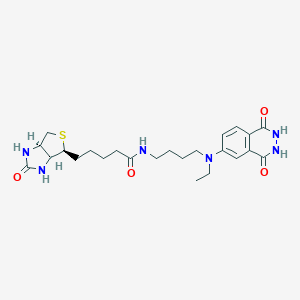

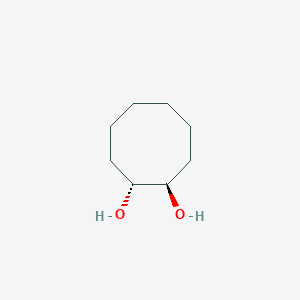
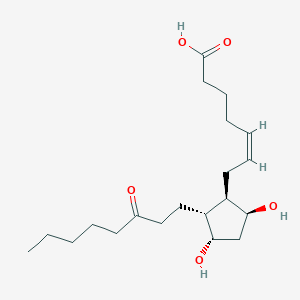

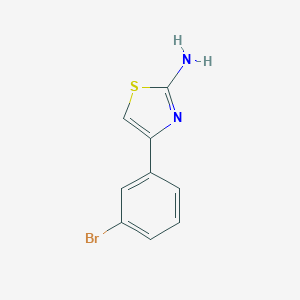

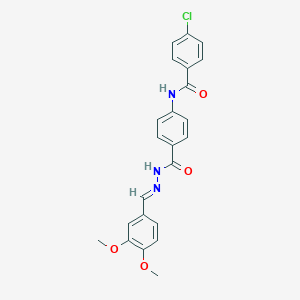
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
